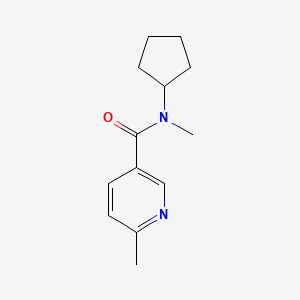
N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide, also known as CDP, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP) and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide is a potent and selective inhibitor of PARP, an enzyme that plays a critical role in DNA repair. By inhibiting PARP, N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide prevents the repair of damaged DNA and induces cell death in cancer cells. In addition, N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide has a variety of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. In addition, N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide in lab experiments is its potent and selective inhibition of PARP, which allows for the study of PARP-mediated DNA repair processes. However, one limitation of using N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the investigation of the potential use of N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide and its potential use in the treatment of various diseases.
In conclusion, N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide is a potent and selective inhibitor of PARP that has been widely used in scientific research. It has a variety of biochemical and physiological effects and has shown promise as a potential treatment for various diseases. Further research is needed to fully understand the potential of N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide and its future applications in medicine.
Synthesemethoden
The synthesis of N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide is a multi-step process that involves several chemical reactions. The first step is the preparation of 3-cyanopyridine, which is then reacted with cyclopentylmagnesium bromide to form N-cyclopentyl-3-pyridinecarboxamide. The final step involves the reaction of N-cyclopentyl-3-pyridinecarboxamide with dimethyl sulfate to produce N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide has been used in a variety of scientific research applications, including cancer research, neuroprotection, and inflammation. It has been shown to have potent anti-tumor effects and is currently being investigated as a potential treatment for various types of cancer. In addition, N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-7-8-11(9-14-10)13(16)15(2)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMHHKMGJZHKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

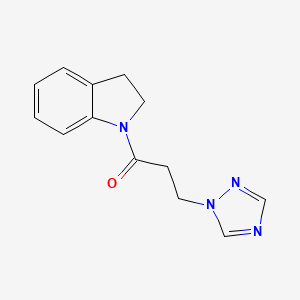

![N,N-dimethyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507083.png)
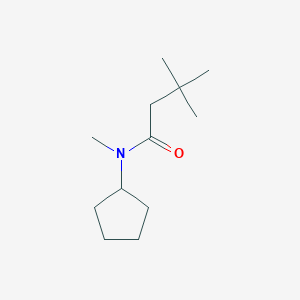
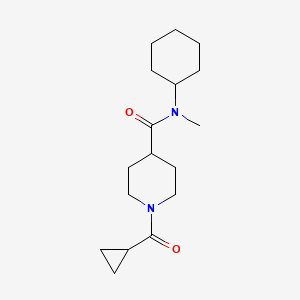
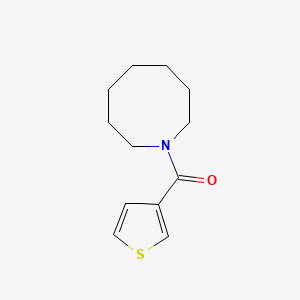
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3,3-dimethylbutan-1-one](/img/structure/B7507104.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B7507120.png)
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7507127.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-[4-[(dimethylamino)methyl]phenyl]methanamine;hydrochloride](/img/structure/B7507141.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7507148.png)
